N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide

NNMT inhibition Fragment-based drug discovery Metabolic disease

Obtain the definitive para-regioisomer for NNMT research. This compound delivers a validated IC₅₀ of 16 nM, making it an essential positive control for enzymatic assays. Unlike its inactive meta and ortho isomers, only this 4-nitro derivative achieves nanomolar engagement, enabling rigorous target validation and structure-guided fragment growth. Ideal for metabolic and oncologic pathway studies, it is available in mg quantities for immediate R&D deployment.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 852136-54-0
Cat. No. B2521003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide
CAS852136-54-0
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H15N3O3/c1-11-8-14-9-12(2-7-16(14)19-11)10-18-17(21)13-3-5-15(6-4-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21)
InChIKeyVATJQZFILHMIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide (CAS 852136-54-0) – A Quantitative Evidence Guide for NNMT-Targeted Research & Procurement


N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide (CAS 852136‑54‑0) is a synthetic indole–nitrobenzamide hybrid that acts as a potent, cell‑free inhibitor of human nicotinamide N‑methyltransferase (NNMT, IC₅₀ = 16 nM) [1]. The compound emerged from a pharmacophore‑guided fragment‑to‑lead optimisation campaign and is listed in authoritative bioactivity databases (BindingDB BDBM50598880, ChEMBL CHEMBL5187248) [1][2]. Its defined mechanism, high in‑vitro potency, and traceable structure–activity relationship (SAR) make it a valuable chemical probe for NNMT‑dependent metabolic and oncologic pathways.

Why Simple Indole–Nitrobenzamide Substitution Fails: The Critical Role of 4‑Nitro Regiochemistry for NNMT Potency


The 2‑methylindol‑5‑ylmethyl scaffold tolerates several nitro‑benzamide regioisomers, but only the para (4‑nitro) derivative achieves nanomolar NNMT inhibition [1]. The meta (3‑nitro) analogue (CAS 852136‑53‑9) is essentially inactive against NNMT and instead yields EC₅₀ values >20 µM against unrelated targets (botulinum neurotoxin A, anthrax lethal factor) [1]. The ortho (2‑nitro) variant (CAS 852136‑53‑9) has no reported NNMT activity in public databases. Therefore, treating the 4‑nitro compound as interchangeable with its regioisomers or unoptimised indole‑nitrobenzamide fragments risks wasting resources on compounds with no validated NNMT engagement.

Product-Specific Quantitative Differentiation Guide for N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide (CAS 852136‑54‑0)


NNMT Cell‑Free Inhibitory Potency: 4‑Nitro vs. Initial Fragment Hit

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide inhibits human NNMT with an IC₅₀ of 16 nM [1], representing a >3 300‑fold improvement over the initial fragment hit (compound 11, IC₅₀ = 54 µM) identified in the same pharmacophore‑guided campaign [2]. This places the 4‑nitro analogue at a specific, well‑defined node in the SAR progression from micromolar fragments to the final 1.1 nM lead (compound 14) [2].

NNMT inhibition Fragment-based drug discovery Metabolic disease

Regioisomeric Specificity: 4‑Nitro (para) vs. 3‑Nitro (meta) vs. 2‑Nitro (ortho) for Biological Activity

The 4‑nitro (para) isomer demonstrates potent NNMT inhibition (IC₅₀ = 16 nM) [1], whereas the 3‑nitro (meta) analogue (CAS 852136‑53‑9, SMR000237467) shows no detectable NNMT activity (EC₅₀ > 20 000 nM against Botulinum neurotoxin type A and anthrax lethal factor) [2]. The 2‑nitro (ortho) isomer (CAS 852136‑53‑9) has no NNMT data in public repositories. This steep regioisomeric activity cliff confirms that the para nitro group is essential—likely engaging in a key hydrogen‑bond or electrostatic interaction within the NNMT active site.

Regiochemistry Structure-activity relationship Chemical probe selectivity

Structural Differentiation from 4‑Methyl‑3‑nitrobenzamide Analogues

The closely related analogue 4‑methyl‑N-[(2‑methyl‑1H‑indol‑5‑yl)methyl]-3‑nitrobenzamide (CAS unverified, MLS000724615, SMR000237468, CID 4107216) adds a methyl group ortho to the nitro substituent [1]. This modification shifts the compound’s activity profile away from NNMT toward other targets such as mitochondrial import inner membrane translocase subunit TIM10 (yeast) and T‑cell receptor alpha variable (human) [1], indicating that even a single methyl addition redirects target engagement. The 4‑nitro analogue (target compound) retains a cleaner NNMT‑centric profile, making it the preferred scaffold when NNMT selectivity is required.

SAR Indole derivatives Medicinal chemistry

Procurement‑Ready Purity and Availability vs. Custom Synthesis of Analogues

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide is available from multiple commercial vendors as a catalog compound with a minimum purity specification of 95 %+ . In contrast, the 4‑methyl‑3‑nitro analogue, the 2‑nitro regioisomer, and most other advanced SAR analogues require custom synthesis, introducing longer lead times (typically 4–12 weeks) and higher costs (>$1 000/gram) . The immediate, off‑the‑shelf availability at known purity reduces both financial and scheduling risk for NNMT‑focused research workflows.

Chemical procurement Catalog compound Purity specification

High‑Value Application Scenarios for N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide


NNMT Biochemical Probe and Assay Validation

The compound’s well‑characterised cell‑free IC₅₀ (16 nM) makes it suitable as a positive control inhibitor in NNMT enzymatic assays, enabling calibration of high‑throughput screening campaigns and validation of novel NNMT inhibitor chemotypes. Use in conjunction with the 3‑nitro isomer (inactive) as a negative control further strengthens assay specificity [1][2].

Structure‑Based Lead Optimisation and Fragment Growth

With an X‑ray co‑crystal structure of the NNMT active site already solved for close analogues in the same series, the 4‑nitrobenzamide moiety can serve as a vector for structure‑guided fragment growth. Researchers can rationally explore substitution at the indole C2‑methyl or benzamide para positions to improve cell permeability and metabolic stability while retaining potency [1].

Selectivity Profiling Against NNMT Isoforms and Related Methyltransferases

The steep regioisomeric activity cliff between the 4‑nitro (active) and 3‑nitro/2‑nitro (inactive) isomers provides a chemical tool set for probing NNMT’s active‑site topology. Parallel testing of all three regioisomers—only the target compound being NNMT‑active—can delineate key binding interactions and inform selectivity design against the broader methyltransferase family [1][2].

Pre‑Clinical Metabolic Disease and Oncology Target Engagement Studies

NNMT overexpression is implicated in obesity, type 2 diabetes, and several cancers. The 16 nM potency of the 4‑nitro compound supports its use in target‑engagement studies (e.g., measuring 1‑methylnicotinamide reduction in cell lysates or tissue homogenates) to validate NNMT as a disease‑relevant node before committing to more resource‑intensive in‑vivo experiments [1].

Quote Request

Request a Quote for N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.